molecular formula C13H9Br2N3O3 B6050633 3,5-dibromo-4-hydroxybenzaldehyde (4-nitrophenyl)hydrazone

3,5-dibromo-4-hydroxybenzaldehyde (4-nitrophenyl)hydrazone

Cat. No. B6050633
M. Wt: 415.04 g/mol
InChI Key: HOVQHKCNHLQHOD-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dibromo-4-hydroxybenzaldehyde (4-nitrophenyl)hydrazone is a chemical compound that has been extensively studied for its potential use in scientific research. The compound is commonly referred to as DBHPH and is known for its ability to react with various metal ions, making it a useful tool for the detection and quantification of these ions in biological samples.

Mechanism of Action

The mechanism of action of DBHPH involves the formation of a complex between the compound and the metal ion. The complex formation is based on the coordination of the metal ion with the nitrogen atoms of the hydrazone group of DBHPH. The resulting complex has a distinct color, allowing for easy detection and quantification.
Biochemical and Physiological Effects:
DBHPH has no known biochemical or physiological effects on living organisms. The compound is not toxic and does not interfere with biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DBHPH in lab experiments is its high selectivity for metal ions. The compound can selectively react with specific metal ions, allowing for accurate detection and quantification. Additionally, DBHPH is relatively easy to synthesize and is stable under a wide range of experimental conditions.
However, there are also limitations to using DBHPH in lab experiments. The compound has a limited range of metal ions that it can detect, and its sensitivity may vary depending on the experimental conditions. Additionally, the use of DBHPH requires specialized equipment such as UV-Visible spectrophotometers, which may not be available in all labs.

Future Directions

There are several potential future directions for the use of DBHPH in scientific research. One area of interest is the development of new DBHPH derivatives that can detect a wider range of metal ions with higher sensitivity. Additionally, DBHPH could be used in the development of new diagnostic tools for the detection of metal ion imbalances in diseases such as Alzheimer's and Parkinson's. Finally, DBHPH could also be used in the development of new metal-based drugs, as it has been shown to selectively react with metal ions in biological systems.
Conclusion:
In conclusion, 3,5-dibromo-4-hydroxybenzaldehyde (4-nitrophenyl)hydrazone is a useful tool for the detection and quantification of metal ions in biological samples. The compound has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. As research in this field continues, DBHPH may become an increasingly important tool for the detection and quantification of metal ions in biological systems.

Synthesis Methods

The synthesis of DBHPH involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with 4-nitrophenylhydrazine in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of DBHPH as a yellow crystalline solid. The purity of the product can be confirmed by using analytical techniques such as HPLC or NMR.

Scientific Research Applications

DBHPH has been widely used in scientific research as a metal ion sensor. The compound can selectively react with various metal ions such as copper, zinc, and iron, forming colored complexes that can be easily detected using UV-Visible spectroscopy. This makes DBHPH a useful tool for the detection and quantification of metal ions in biological samples such as blood, urine, and tissue.

properties

IUPAC Name

2,6-dibromo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2N3O3/c14-11-5-8(6-12(15)13(11)19)7-16-17-9-1-3-10(4-2-9)18(20)21/h1-7,17,19H/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVQHKCNHLQHOD-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=CC2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/N=C/C2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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